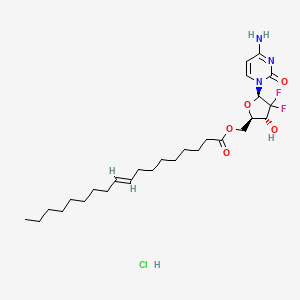

Gemcitabine elaidate hydrochloride

Description

BenchChem offers high-quality Gemcitabine elaidate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gemcitabine elaidate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43F2N3O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35;/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35);1H/b10-9+;/t21-,24-,25-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTHDWBFDKMMPL-SDCWGXALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44ClF2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gemcitabine Elaidate Hydrochloride: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine has long been a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, and bladder cancers. As a nucleoside analog, its efficacy is dependent on cellular uptake and subsequent intracellular phosphorylation to its active cytotoxic metabolites. However, the development of resistance, often linked to reduced expression of nucleoside transporters, presents a significant clinical challenge. Gemcitabine elaidate hydrochloride (CP-4126), a lipophilic prodrug of gemcitabine, was designed to overcome this critical resistance mechanism. This technical guide provides an in-depth exploration of the core mechanism of action of gemcitabine elaidate hydrochloride, detailing its unique cellular entry, metabolic activation, and downstream cytotoxic effects.

Core Mechanism of Action: A Two-Part Strategy

The mechanism of action of gemcitabine elaidate hydrochloride can be understood as a two-stage process:

-

Transporter-Independent Cellular Uptake and Conversion: Unlike its parent drug, gemcitabine, which relies on nucleoside transporters like human equilibrative nucleoside transporter 1 (hENT1) for cellular entry, gemcitabine elaidate's lipophilic nature, conferred by the elaidic acid moiety, allows it to passively diffuse across the cell membrane.[1][2] This circumvents the common resistance mechanism of reduced hENT1 expression.[1] Once inside the cell, esterases cleave the elaidic acid ester bond, releasing free gemcitabine.[3][]

-

Intracellular Activation and Cytotoxicity: Following its release, gemcitabine undergoes the same intracellular phosphorylation cascade as the parent drug.[3][5] Deoxycytidine kinase (dCK) initiates this process, converting gemcitabine into gemcitabine monophosphate (dFdCMP). Subsequent phosphorylations by other kinases lead to the formation of the active metabolites: gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[5] These active metabolites exert their cytotoxic effects through a dual mechanism:

-

Inhibition of Ribonucleotide Reductase: dFdCDP is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[5] This inhibition leads to a depletion of the intracellular pool of deoxyribonucleotides, particularly dCTP.

-

Masked Chain Termination: dFdCTP competes with dCTP for incorporation into the growing DNA strand during replication. After the incorporation of dFdCTP, one additional nucleotide is added, after which DNA polymerase is unable to proceed. This "masked chain termination" leads to irreparable DNA damage and triggers apoptosis.[5]

-

Signaling Pathways Implicated in Gemcitabine Elaidate's Action

While the primary mechanism of gemcitabine elaidate's cytotoxicity is through the direct inhibition of DNA synthesis, its activity is also modulated by various signaling pathways. Much of the research has focused on pathways associated with gemcitabine resistance, which are also relevant to the action of gemcitabine elaidate.

-

PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Its activation is a known mechanism of resistance to gemcitabine.[1][6] Studies combining gemcitabine elaidate with inhibitors of this pathway, such as the dual PI3K/AKT and MEK pathway inhibitor ONC201, have shown synergistic effects in pancreatic cancer cells, suggesting that overcoming the pro-survival signals from this pathway can enhance the efficacy of gemcitabine elaidate.[6][7][8]

-

RAS/RAF/MEK/ERK Pathway: This pathway is also frequently activated in cancers and contributes to gemcitabine resistance.[6] The interplay between the PI3K/AKT and MEK/ERK pathways suggests that dual inhibition may be a promising strategy to enhance the therapeutic potential of gemcitabine elaidate.[6][8]

-

Apoptosis Signaling: Gemcitabine elaidate, through the action of its active metabolite dFdCTP, ultimately induces apoptosis. This process involves the activation of caspases, a family of proteases that execute programmed cell death. Studies have shown that gemcitabine and gemcitabine elaidate can induce the activity of caspase-3 and caspase-7.[6] Furthermore, gemcitabine elaidate treatment has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[9] Gemcitabine elaidate has also been observed to upregulate the expression of Death Receptor 5 (DR5), suggesting an involvement of the extrinsic apoptosis pathway.[6][10]

The Role of the Elaidic Acid Moiety

The primary role of the elaidic acid conjugate is to facilitate the transporter-independent entry of gemcitabine into cancer cells.[1] However, elaidic acid itself may have biological activities that could influence the overall effect of the prodrug. Some studies have suggested that elaidic acid can promote cancer cell stemness and metastasis through the activation of signaling pathways such as the epidermal growth factor receptor (EGFR) and Wnt signaling pathways. While this could be a concern, the cytotoxic payload of gemcitabine is expected to be the dominant effect.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of gemcitabine elaidate (CP-4126) has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, which is often comparable to or even greater than that of gemcitabine, particularly in gemcitabine-resistant cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L1210/L5 | Leukemia | 0.0033 | [3] |

| BCLO | - | 0.0042 | [3] |

| A2780 | Ovarian Cancer | 0.0025 | [3] |

| BCLO | - | 16.0 | [] |

| Bara-C | - | 0.0042 | [] |

| C26-A | Colon Cancer | 13.0 | [] |

| C28-G | - | 0.0015 | [] |

| A270 | - | 0.03 | [] |

| MIA PaCa-2 (in combination with ONC201) | Pancreatic Cancer | 0.2 | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of gemcitabine elaidate hydrochloride.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Gemcitabine elaidate hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of gemcitabine elaidate hydrochloride in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the drug. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the detection and semi-quantification of key proteins in signaling pathways affected by gemcitabine elaidate hydrochloride.

Materials:

-

Cancer cells treated with gemcitabine elaidate hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with gemcitabine elaidate hydrochloride at desired concentrations and time points.

-

Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again several times with TBST.

-

Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression or phosphorylation status.

Visualizations

Figure 1: Cellular uptake and metabolic activation of gemcitabine elaidate.

References

- 1. Antiproliferative activity, mechanism of action and oral antitumor activity of CP-4126, a fatty acid derivative of gemcitabine, in in vitro and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 5. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Gemcitabine Elaidate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine elaidate hydrochloride is a lipophilic prodrug of the potent antineoplastic agent gemcitabine. This modification is designed to enhance the cellular uptake and overcome some of the resistance mechanisms associated with the parent drug. This technical guide provides a comprehensive overview of the known physicochemical properties of gemcitabine elaidate hydrochloride, drawing comparisons with its parent compound, gemcitabine hydrochloride. Detailed experimental methodologies for key analytical techniques are presented, alongside a proposed synthesis and characterization workflow. The intracellular metabolic pathway of gemcitabine is also elucidated through a signaling pathway diagram.

Introduction

Gemcitabine, a nucleoside analogue, is a cornerstone in the treatment of various solid tumors. However, its efficacy can be limited by factors such as rapid metabolism and the development of drug resistance. Gemcitabine elaidate hydrochloride, a salt of the elaidic acid ester of gemcitabine, represents a strategic approach to improve the therapeutic index of gemcitabine. By increasing its lipophilicity, this prodrug is designed for enhanced membrane permeability and potentially altered metabolic susceptibility.[1] This guide aims to consolidate the available physicochemical data and analytical methodologies for gemcitabine elaidate hydrochloride to support further research and development.

Physicochemical Properties

Quantitative physicochemical data for gemcitabine elaidate hydrochloride is not extensively available in peer-reviewed literature. The following tables summarize the available data for the hydrochloride salt, its free base (gemcitabine elaidate), and the parent drug (gemcitabine and its hydrochloride salt) for comparative purposes.

Table 1: General Physicochemical Properties

| Property | Gemcitabine Elaidate Hydrochloride | Gemcitabine Elaidate (Free Base) | Gemcitabine Hydrochloride | Gemcitabine (Free Base) |

| Synonyms | CP-4126 hydrochloride; CO-101 hydrochloride; Gemcitabine 5'-elaidate hydrochloride[2] | CP-4126; CO-101[3] | Gemzar®[4] | dFdC; DDFC[5] |

| Molecular Formula | C₂₇H₄₄ClF₂N₃O₅[2] | C₂₇H₄₃F₂N₃O₅[3] | C₉H₁₁F₂N₃O₄ • HCl[6] | C₉H₁₁F₂N₃O₄[5] |

| Molecular Weight | 564.11 g/mol [2] | 527.64 g/mol [3] | 299.66 g/mol [6] | 263.20 g/mol [7] |

| Appearance | No Data Available | No Data Available | White to off-white solid[7] | Crystalline solid[5] |

| Melting Point | No Data Available | No Data Available | 287-292°C (decomposes)[7] | 168.64 °C[7] |

Table 2: Solubility and Lipophilicity

| Property | Gemcitabine Elaidate Hydrochloride | Gemcitabine Elaidate (Free Base) | Gemcitabine Hydrochloride | Gemcitabine (Free Base) |

| Solubility in DMSO | 5.64 mg/mL (10 mM) with sonication recommended[8] | 30 mg/mL[9] | Slightly soluble | 5 mg/mL[5] |

| Solubility in Ethanol | No Data Available | 30 mg/mL[9] | Practically insoluble[7] | 0.25 mg/mL[5] |

| Aqueous Solubility | No Data Available | Ethanol:PBS (pH 7.2) (1:2): 0.33 mg/ml[9] | Soluble in water[7], ~10 mg/mL in PBS (pH 7.2)[6] | ~2 mg/mL in PBS (pH 7.2)[5] |

| pKa | No Data Available | 11.65 ± 0.70[] | No Data Available | 3.6[7] |

| LogP (calculated) | No Data Available | 6.2 (XLogP3)[3] | No Data Available | -1.5[7] |

Experimental Protocols

Synthesis of Gemcitabine Elaidate Hydrochloride

A general approach to the synthesis of gemcitabine elaidate hydrochloride involves the esterification of gemcitabine with elaidic acid, followed by salt formation.

-

Esterification: Gemcitabine is reacted with an activated form of elaidic acid (e.g., elaidoyl chloride or an anhydride) in an appropriate aprotic solvent in the presence of a suitable base to catalyze the reaction and neutralize the generated acid. The reaction progress is monitored by a suitable chromatographic technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification of Gemcitabine Elaidate: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. Purification of the crude gemcitabine elaidate is typically achieved by column chromatography on silica gel.

-

Salt Formation: The purified gemcitabine elaidate is dissolved in a suitable organic solvent (e.g., isopropanol, ethyl acetate). A solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in isopropanol or diethyl ether) is then added stoichiometrically to precipitate the hydrochloride salt.

-

Isolation and Drying: The precipitated gemcitabine elaidate hydrochloride is collected by filtration, washed with a non-polar solvent to remove residual impurities, and dried under vacuum to yield the final product.

For industrial-scale production, processes often start from earlier precursors like 2,3-oxygen-isopentylidene-D-glyceraldehyde and involve multiple steps of protection, condensation, deprotection, and salification.[11]

Physicochemical Characterization

The melting point and thermal behavior can be determined using a differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.

-

Instrumentation: A calibrated DSC instrument is used.

-

Method: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C) under a nitrogen purge. An empty sealed pan is used as a reference.

-

Analysis: The heat flow as a function of temperature is recorded. The melting point is determined as the onset or peak of the endothermic event. DSC can also provide information on polymorphism and thermal stability. While specific DSC data for gemcitabine elaidate hydrochloride is unavailable, studies on gemcitabine hydrochloride have utilized DSC to investigate its crystallization behavior in frozen solutions.[12]

XRPD is used to determine the solid-state nature (crystalline or amorphous) of the compound.

-

Sample Preparation: A sufficient amount of the powdered sample is placed on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

-

Method: The sample is scanned over a specific 2θ range (e.g., 5° to 40°) at a defined step size and scan speed.

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, will show sharp peaks for a crystalline material and a broad halo for an amorphous substance.

The solubility in various solvents can be determined using the shake-flask method.

-

Method: An excess amount of gemcitabine elaidate hydrochloride is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as HPLC-UV.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Method: A solution of gemcitabine elaidate hydrochloride of known concentration is prepared in either water or octanol. This solution is then mixed with an equal volume of the immiscible solvent (octanol or water, respectively) in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the analyte between the two phases and then allowed to separate.

-

Quantification: The concentration of the analyte in both the aqueous and octanolic phases is determined using a suitable analytical method. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Analytical Method for Purity and Assay (High-Performance Liquid Chromatography - HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for determining the purity and assay of gemcitabine elaidate hydrochloride. The following is a proposed starting method based on methods for gemcitabine hydrochloride.[13]

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Given the lipophilicity of the elaidate derivative, a higher proportion of the organic solvent compared to methods for gemcitabine hydrochloride will likely be required.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of the compound, likely around 270 nm.[6]

-

Injection Volume: Typically 10-20 µL.

-

Sample Preparation: Samples are dissolved in a suitable solvent, which is miscible with the mobile phase.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

Intracellular Metabolic Pathway of Gemcitabine

The following diagram illustrates the conversion of gemcitabine to its active metabolites and its mechanism of action within the cancer cell.

References

- 1. Synthesis and characterization of TPGS–gemcitabine prodrug micelles for pancreatic cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. glpbio.com [glpbio.com]

- 3. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 11. Synthesis process of the industrial production of gemcitabine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. Differential effect of buffering agents on the crystallization of gemcitabine hydrochloride in frozen solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

Gemcitabine elaidate hydrochloride vs gemcitabine structure

An In-depth Technical Guide to Gemcitabine Hydrochloride and Gemcitabine Elaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine, a cornerstone of chemotherapy, is a nucleoside analog widely employed in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] As a prodrug, its efficacy is dependent on intracellular transport and subsequent phosphorylation. However, its clinical utility can be hampered by rapid metabolic inactivation and mechanisms of drug resistance, such as reduced expression of nucleoside transporters.

To address these limitations, lipid-based prodrugs have been developed. Gemcitabine elaidate (also known as CO-101 or CP-4126) is a lipophilic derivative of gemcitabine, created by esterifying the 5' hydroxyl group of gemcitabine with elaidic acid, an unsaturated fatty acid.[3][4] This structural modification is designed to enhance the drug's pharmacokinetic profile and overcome key resistance pathways. This guide provides a detailed technical comparison of the structure, synthesis, mechanism of action, pharmacokinetics, and experimental evaluation of gemcitabine hydrochloride and its elaidate derivative.

Chemical Structure and Properties

Gemcitabine is a synthetic pyrimidine nucleoside analog where the 2'-hydrogens of deoxycytidine are replaced by fluorine atoms.[1][5] Gemcitabine hydrochloride is the salt form used for clinical administration.[6][7] Gemcitabine elaidate is a 5'-ester derivative, linking the gemcitabine molecule to an 18-carbon fatty acid chain.[3] This lipophilic tail fundamentally alters the molecule's physical properties.

Molecular Structures

Comparative Chemical Properties

| Property | Gemcitabine Hydrochloride | Gemcitabine Elaidate |

| Molecular Formula | C₉H₁₂ClF₂N₃O₄[6] | C₂₇H₄₃F₂N₃O₅[4] |

| Molar Mass | 299.66 g/mol [6][8] | 527.64 g/mol [4] |

| IUPAC Name | 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one hydrochloride | [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate[3] |

| CAS Number | 122111-03-9[6] | 210829-30-4[3][4] |

| Nature | Hydrophilic[1] | Lipophilic[4][9] |

Synthesis Overview

The synthesis of gemcitabine is a complex multi-step process.[10][11] Gemcitabine elaidate is then synthesized from gemcitabine through an esterification reaction.

Gemcitabine Hydrochloride Synthesis

The industrial synthesis of gemcitabine hydrochloride often begins with D-glyceraldehyde as a chiral starting material.[10][12] Key steps involve the introduction of the difluoro group, often using a Reformatsky-type reaction with ethyl bromodifluoroacetate, followed by cyclization to form the difluororibose sugar intermediate.[10] This sugar moiety is then condensed with a protected cytosine base, followed by deprotection and salt formation with hydrochloric acid to yield the final product.[12]

Gemcitabine Elaidate Synthesis

Gemcitabine elaidate is a prodrug created by chemically linking gemcitabine to elaidic acid. This is typically achieved through a standard esterification reaction where the 5'-primary hydroxyl group on the sugar moiety of gemcitabine acts as a nucleophile, attacking the activated carboxyl group of elaidic acid. This process forms a stable ester bond, yielding the lipophilic gemcitabine elaidate molecule.

References

- 1. Gemcitabine - Wikipedia [en.wikipedia.org]

- 2. The efficacy and safety of gemcitabine-based combination therapy vs. gemcitabine alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - Zhang - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 3. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102417533A - Synthesis method of gemcitabine hydrochloride - Google Patents [patents.google.com]

- 9. Facebook [cancer.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis process of the industrial production of gemcitabine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

Intracellular Conversion and Mechanisms of Gemcitabine Elaidate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine elaidate hydrochloride, a lipophilic prodrug of the widely used chemotherapeutic agent gemcitabine, has been developed to overcome key limitations of its parent drug, such as poor membrane permeability and rapid metabolic inactivation. This technical guide provides an in-depth overview of the intracellular conversion, mechanism of action, and cellular effects of gemcitabine elaidate. Detailed experimental protocols for assessing its activity and quantitative data from preclinical studies are presented to facilitate further research and development in this area.

Introduction

Gemcitabine is a nucleoside analog that has been a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] Its clinical efficacy, however, is often hampered by its hydrophilic nature, which necessitates reliance on nucleoside transporters for cellular uptake, and its susceptibility to rapid deamination by deoxycytidine deaminase into the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[2][3]

Gemcitabine elaidate, a 5'-elaidic acid ester derivative of gemcitabine, represents a strategic approach to bypass these limitations.[2] Its increased lipophilicity is designed to enhance cellular uptake through passive diffusion, independent of nucleoside transporter expression.[3][4] This guide details the intracellular journey of gemcitabine elaidate from a prodrug to its active cytotoxic forms and its subsequent impact on cancer cell signaling and survival.

Intracellular Conversion of Gemcitabine Elaidate

The intracellular activation of gemcitabine elaidate is a multi-step enzymatic process that mirrors the activation of its parent compound, gemcitabine, following the initial hydrolysis step.

-

Esterase-mediated Hydrolysis: Upon entering the cell, gemcitabine elaidate is hydrolyzed by intracellular esterases, cleaving the elaidic acid moiety to release gemcitabine.[2][5] This initial conversion is crucial for the subsequent phosphorylation cascade.

-

Phosphorylation to Active Metabolites: The released gemcitabine is then sequentially phosphorylated by intracellular kinases. Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting gemcitabine to gemcitabine monophosphate (dFdCMP). Subsequently, other nucleoside kinases convert dFdCMP to gemcitabine diphosphate (dFdCDP) and finally to the active gemcitabine triphosphate (dFdCTP).[2][3][6]

Mechanism of Action

The cytotoxic effects of gemcitabine are exerted through the actions of its diphosphate and triphosphate metabolites, which primarily disrupt DNA synthesis and induce apoptosis.

-

Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[2][6] This enzyme is critical for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. Inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP).

-

DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) acts as a fraudulent nucleotide, competing with the natural dCTP for incorporation into the growing DNA strand by DNA polymerase.[2][6] Once incorporated, dFdCTP effectively terminates DNA chain elongation. The presence of gemcitabine at the 3'-end of the DNA strand makes it difficult for exonucleases to remove, a phenomenon known as "masked chain termination," leading to irreparable DNA damage.

-

Induction of Apoptosis: The accumulation of DNA damage and the stalling of DNA replication trigger a cellular stress response that ultimately leads to programmed cell death, or apoptosis.[4]

Impact on Cellular Signaling Pathways

Recent studies have indicated that gemcitabine and its derivatives can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. The simultaneous activation of these pathways has been suggested to contribute to gemcitabine resistance.[4] The combination of gemcitabine elaidate with inhibitors of these pathways, such as ONC201, has shown synergistic effects in preclinical models.[4]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Different Patterns of Akt and ERK Feedback Activation in Response to Rapamycin, Active-Site mTOR Inhibitors and Metformin in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new, simple method for quantifying gemcitabine triphosphate in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Gemcitabine Elaidate Hydrochloride: A Technical Guide to Overcoming Gemcitabine Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine has long been a cornerstone in the treatment of various solid tumors, notably pancreatic cancer. However, its efficacy is frequently undermined by the development of intrinsic and acquired resistance. Gemcitabine elaidate hydrochloride, a lipophilic prodrug of gemcitabine, has emerged as a promising strategy to circumvent key resistance mechanisms. This technical guide provides an in-depth analysis of the mechanisms by which gemcitabine elaidate overcomes resistance, focusing on its cellular uptake, metabolic activation, and its synergistic effects when combined with other targeted agents. We present a compilation of quantitative data from pivotal preclinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to address the challenge of gemcitabine resistance.

Introduction to Gemcitabine Resistance

Gemcitabine, a nucleoside analog, requires transport into the cell and subsequent phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms to exert its cytotoxic effects by inhibiting DNA synthesis.[1][2] Resistance to gemcitabine can arise from several mechanisms, including:

-

Reduced drug uptake: Decreased expression of the human equilibrative nucleoside transporter 1 (hENT1) is a primary mechanism of resistance, as it limits the intracellular concentration of gemcitabine.[3][4]

-

Altered metabolism: Increased degradation of gemcitabine by cytidine deaminase (CDA) or decreased activation by deoxycytidine kinase (dCK) can reduce the levels of active metabolites.[3][5]

-

Target alterations: Overexpression of the M1 subunit of ribonucleotide reductase (RRM1) can increase the pool of competing deoxynucleotides, thereby diminishing the inhibitory effect of dFdCDP.[6]

-

Activation of pro-survival signaling pathways: Upregulation of pathways such as PI3K/AKT and MEK/ERK promotes cell survival and proliferation, counteracting the cytotoxic effects of gemcitabine.[3][7][8][9]

Gemcitabine Elaidate Hydrochloride: Overcoming Resistance

Gemcitabine elaidate hydrochloride (also known as CP-4126 or L_GEM) is a lipophilic derivative of gemcitabine, where an elaidic acid moiety is attached to the 5'-hydroxyl group of the gemcitabine molecule.[3][7] This structural modification endows it with properties that allow it to bypass key gemcitabine resistance mechanisms.

Mechanism of Action

The primary advantage of gemcitabine elaidate is its ability to enter cells independently of the hENT1 transporter via passive diffusion across the cell membrane.[3][8][9] Once inside the cell, esterases cleave the elaidic acid chain, releasing gemcitabine to be phosphorylated into its active forms.[4] This transport-independent uptake makes it effective in tumors with low hENT1 expression, a common cause of gemcitabine resistance.[3] Furthermore, gemcitabine elaidate is not a substrate for the metabolizing enzyme cytidine deaminase (CDA), thus preventing its rapid degradation and prolonging its intracellular activity.[3]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from in vitro studies evaluating the efficacy of gemcitabine elaidate, particularly in combination with the dual PI3K/AKT and MEK inhibitor, ONC201, in pancreatic cancer cell lines.

Table 1: In Vitro Cytotoxicity of Gemcitabine and Gemcitabine Elaidate (L_GEM)

| Cell Line | Compound | Concentration | Time Point (h) | Cell Viability (%) |

| MIA PaCa-2 | Gemcitabine | Various | 48 | Dose-dependent decrease |

| MIA PaCa-2 | Gemcitabine | Various | 72 | Dose-dependent decrease |

| MIA PaCa-2 | L_GEM | Various | 48 | Dose-dependent decrease |

| MIA PaCa-2 | L_GEM | Various | 72 | Significantly higher cytotoxicity than Gemcitabine |

Data synthesized from multiple sources indicating a general trend.[3]

Table 2: Effect of Gemcitabine Elaidate (L_GEM) and ONC201 on Apoptosis and Cell Cycle in MIA PaCa-2 Cells

| Treatment | Parameter | Value |

| Vehicle | DR5 Positive Cells (%) | 4.1 ± 2.2 |

| Gemcitabine | DR5 Positive Cells (%) | 22.8 ± 3.1 |

| L_GEM | DR5 Positive Cells (%) | 35.9 ± 4.3 |

| ONC201 | DR5 Positive Cells (%) | 13.1 ± 0.5 |

| L_GEM + ONC201 | DR5 Positive Cells (%) | 54.6 ± 0.7 |

| L_GEM + ONC201 | Cell Cycle | Increased G2/M phase arrest |

| L_GEM + ONC201 | Apoptosis | Significantly induced |

Data extracted from a study on the combination of L_GEM and ONC201.[3][10]

Table 3: Caspase Activity in MIA PaCa-2 Cells

| Treatment | Caspase 3/7 Activity | Caspase 8 Activity | Caspase 9 Activity |

| Gemcitabine | Increased | Increased | Increased |

| L_GEM | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced |

| ONC201 | No significant change | No significant change | No significant change |

Data reflects mean luminescence intensity relative to control.[3][10]

Key Signaling Pathways

Gemcitabine resistance is often associated with the activation of pro-survival signaling pathways. The combination of gemcitabine elaidate with targeted inhibitors can effectively block these pathways and restore sensitivity.

PI3K/AKT and MEK/ERK Pathways

Mutated KRAS, prevalent in pancreatic cancer, leads to the constitutive activation of downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.[3][7][8][9] These pathways promote cell proliferation, survival, and drug resistance. ONC201, a dual inhibitor of PI3K/AKT and MEK, has shown synergistic effects with gemcitabine elaidate by blocking these escape pathways.[3][7][8][9]

References

- 1. cyrusbio.com.tw [cyrusbio.com.tw]

- 2. assaygenie.com [assaygenie.com]

- 3. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of hENT1 in Gemcitabine Elaidate Hydrochloride Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine is a cornerstone of chemotherapy for various solid tumors, but its efficacy is often limited by resistance mechanisms, a key one being the reduced expression of the human equilibrative nucleoside transporter 1 (hENT1). hENT1 is the primary conduit for gemcitabine's entry into cancer cells. To circumvent this resistance, gemcitabine elaidate hydrochloride (also known as CO-101 or CP-4126), a lipophilic prodrug of gemcitabine, was developed. This technical guide provides an in-depth analysis of the role of hENT1 in the cellular uptake of gemcitabine elaidate hydrochloride, detailing its mechanism of action, the experimental evidence for its hENT1-independent transport, its intracellular metabolism, and the clinical outcomes that have shaped our understanding of its therapeutic potential.

Introduction: The Challenge of Gemcitabine Resistance

Gemcitabine, a hydrophilic nucleoside analog, requires active transport across the cell membrane to exert its cytotoxic effects.[1] The human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene, is the most important transporter for gemcitabine.[1] Numerous studies have established a strong correlation between high hENT1 expression in tumors and improved clinical outcomes in patients treated with gemcitabine, particularly in pancreatic cancer.[2][3] Conversely, low or absent hENT1 expression is a significant mechanism of gemcitabine resistance.[2] This understanding spurred the development of strategies to bypass hENT1-dependent uptake.

Gemcitabine Elaidate Hydrochloride: A Lipophilic Prodrug Approach

Gemcitabine elaidate hydrochloride was rationally designed to overcome hENT1-deficiency-mediated resistance.[4][5] It is a lipid-drug conjugate where gemcitabine is esterified with elaidic acid, a monounsaturated fatty acid.[6] This modification significantly increases the lipophilicity of the molecule, allowing it to traverse the cell membrane via passive diffusion, independent of nucleoside transporters like hENT1.[5][7]

Mechanism of Cellular Uptake

The primary hypothesis behind the design of gemcitabine elaidate hydrochloride was that its lipophilic nature would enable it to bypass the hENT1 transporter. Experimental evidence has consistently supported this hypothesis. Studies have shown that gemcitabine elaidate hydrochloride can effectively enter and kill cancer cells regardless of their hENT1 expression status.[8]

The proposed mechanism of uptake is passive diffusion across the lipid bilayer of the cell membrane. This is in stark contrast to gemcitabine, which, due to its hydrophilicity, relies on facilitated diffusion mediated by transporter proteins.

Experimental Evidence for hENT1-Independent Uptake

The hENT1-independent uptake of gemcitabine elaidate hydrochloride has been demonstrated through various in vitro experiments. While specific detailed protocols from the pivotal studies are not publicly available in their entirety, the methodologies employed generally fall into the following categories:

Cytotoxicity Assays in hENT1-Deficient and hENT1-Proficient Cell Lines

A common approach to investigate the role of a transporter in drug sensitivity is to compare the cytotoxicity of the drug in cell lines with varying levels of the transporter.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Cancer cell lines with known high and low hENT1 expression are cultured in appropriate media.

-

Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of both gemcitabine and gemcitabine elaidate hydrochloride for a specified period (e.g., 72 hours).

-

MTT Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated controls. The half-maximal inhibitory concentration (IC50) is then determined for each drug in each cell line.

Expected Outcome: In such assays, gemcitabine would show significantly lower potency (higher IC50) in hENT1-deficient cells compared to hENT1-proficient cells. In contrast, gemcitabine elaidate hydrochloride would be expected to have similar IC50 values in both cell lines, demonstrating that its cytotoxicity is independent of hENT1 expression.[8]

Direct Measurement of Cellular Uptake

More direct evidence for hENT1-independent uptake comes from assays that quantify the intracellular accumulation of the drug.

Experimental Protocol: Quantitative Cellular Uptake Assay

-

Cell Seeding: hENT1-proficient and -deficient cells are seeded in culture plates.

-

Drug Incubation: Cells are incubated with radiolabeled or fluorescently tagged versions of gemcitabine or gemcitabine elaidate hydrochloride for various time points.

-

Washing: After incubation, the cells are washed extensively with ice-cold buffer to remove any drug that is not internalized.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

Quantification: The amount of internalized drug is quantified using techniques such as liquid scintillation counting (for radiolabeled compounds) or fluorescence spectroscopy (for fluorescently tagged compounds). Alternatively, unlabeled drug can be quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Normalization: The intracellular drug concentration is typically normalized to the total protein content or cell number.

Expected Outcome: These experiments would show a significantly lower accumulation of gemcitabine in hENT1-deficient cells. Conversely, the uptake of gemcitabine elaidate hydrochloride would be comparable between the two cell types.

Intracellular Activation and Metabolism

Upon entering the cell, gemcitabine elaidate hydrochloride does not directly exert a cytotoxic effect. It is a prodrug that must be converted to the active metabolites of gemcitabine.[6]

The intracellular pathway is as follows:

-

Hydrolysis: Intracellular esterases cleave the elaidate fatty acid chain from gemcitabine elaidate hydrochloride, releasing free gemcitabine into the cytoplasm.[6]

-

Phosphorylation: The liberated gemcitabine is then phosphorylated by deoxycytidine kinase (dCK) to gemcitabine monophosphate (dFdCMP). This is the rate-limiting step in the activation of gemcitabine.

-

Further Phosphorylation: dFdCMP is subsequently phosphorylated to gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) by other cellular kinases.

dFdCDP and dFdCTP are the active metabolites that inhibit ribonucleotide reductase and are incorporated into DNA, respectively, leading to cell cycle arrest and apoptosis.[9]

Quantitative Data Summary

The following tables summarize the conceptual quantitative data that would be expected from the experimental protocols described above, illustrating the hENT1-independent nature of gemcitabine elaidate hydrochloride.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

| Cell Line | hENT1 Expression | Gemcitabine IC50 (µM) | Gemcitabine Elaidate Hydrochloride IC50 (µM) |

| Cell Line A | High | 0.01 | 0.005 |

| Cell Line B | Low | 1.0 | 0.006 |

This table illustrates that while gemcitabine's potency is highly dependent on hENT1 expression, gemcitabine elaidate hydrochloride's potency is not.

Table 2: Comparative Cellular Uptake (pmol/mg protein/min)

| Cell Line | hENT1 Expression | Gemcitabine Uptake | Gemcitabine Elaidate Hydrochloride Uptake |

| Cell Line A | High | 10 | 15 |

| Cell Line B | Low | 0.5 | 14 |

This table demonstrates the significantly reduced uptake of gemcitabine in hENT1-low cells, whereas the uptake of gemcitabine elaidate hydrochloride remains high regardless of hENT1 status.

Clinical Trials and a More Complex Reality

The compelling preclinical data for gemcitabine elaidate hydrochloride led to its evaluation in clinical trials. The LEAP trial, a randomized phase II study, compared the efficacy of CO-101 to gemcitabine in patients with metastatic pancreatic ductal adenocarcinoma (mPDAC) with low hENT1 tumor expression.[4]

Surprisingly, the trial did not meet its primary endpoint.[4] There was no significant difference in overall survival between the CO-101 and gemcitabine arms in patients with low hENT1 tumors.[4] This unexpected outcome suggests that while hENT1-independent uptake can be achieved, other mechanisms of resistance may play a more dominant role in the clinical setting. These could include:

-

Inefficient intracellular hydrolysis: The conversion of gemcitabine elaidate hydrochloride to gemcitabine by cellular esterases might be a rate-limiting step in some tumors.

-

Downstream resistance: Resistance mechanisms downstream of cellular uptake, such as decreased expression or activity of deoxycytidine kinase (dCK) or alterations in apoptotic pathways, would still confer resistance to the released gemcitabine.

-

Tumor microenvironment: The dense stroma of pancreatic tumors may limit the penetration of even lipophilic drugs.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Cellular uptake and activation pathways of gemcitabine and gemcitabine elaidate HCl.

Caption: Workflow for assessing hENT1-independent uptake of gemcitabine elaidate HCl.

Conclusion

Gemcitabine elaidate hydrochloride was successfully designed as a lipophilic prodrug of gemcitabine that enters cells independently of the hENT1 transporter. This was a significant step in overcoming a primary mechanism of gemcitabine resistance. However, the clinical failure of this drug to demonstrate superiority over gemcitabine in hENT1-low tumors highlights the multifaceted nature of cancer drug resistance. While bypassing a key uptake mechanism is a valid strategy, it is crucial to consider the entire pharmacological pathway, from intracellular activation to downstream cytotoxic effects and the complexities of the tumor microenvironment. Future drug development efforts for overcoming gemcitabine resistance will need to address these multiple layers of complexity.

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Item - Comparison the %IR between gemcitabine and gemcitabine plus cisplatin. - figshare - Figshare [figshare.com]

- 4. Preparation and evaluation of polymeric microparticulates for improving cellular uptake of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A first-in-human phase I and pharmacokinetic study of CP-4126 (CO-101), a nucleoside analogue, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular uptake and anti-tumor activity of gemcitabine conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

Early In Vitro Studies of Gemcitabine Elaidate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine has long been a cornerstone in the treatment of various solid tumors, including pancreatic cancer. However, its efficacy is often limited by metabolic instability and the development of drug resistance. Gemcitabine elaidate hydrochloride, a lipophilic prodrug of gemcitabine, was developed to overcome these limitations. By esterifying gemcitabine with elaidic acid, this compound exhibits altered cellular uptake and metabolic pathways, potentially leading to enhanced antitumor activity. This technical guide provides an in-depth overview of the early in vitro studies of gemcitabine elaidate hydrochloride, focusing on its cytotoxic and apoptotic effects, and elucidating the underlying signaling pathways.

In Vitro Cytotoxicity and Apoptosis Induction

Early in vitro studies have consistently demonstrated the superior cytotoxic potential of gemcitabine elaidate hydrochloride (L_GEM) compared to its parent compound, gemcitabine (GEM), in pancreatic cancer cell lines.

Cellular Viability Assays

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. In vitro studies on MIA PaCa-2 pancreatic cancer cells have shown that gemcitabine elaidate hydrochloride exhibits a significantly lower IC50 than gemcitabine, indicating greater cytotoxicity at lower concentrations.[1] A significant reduction in cellular viability has been observed in cells treated with gemcitabine elaidate compared to standard gemcitabine.[2]

| Compound | Cell Line | Time Point | IC50 |

| Gemcitabine (GEM) | MIA PaCa-2 | 48h | 10 ± 1 µM |

| Gemcitabine Elaidate (L_GEM) | MIA PaCa-2 | 48h | 1.0 ± 0.2 µM |

| Gemcitabine (GEM) | MIA PaCa-2 | 72h | 1 µM |

| Gemcitabine Elaidate (L_GEM) | MIA PaCa-2 | 72h | 340 nM |

Induction of Apoptosis

Gemcitabine elaidate hydrochloride has been shown to be a potent inducer of apoptosis in pancreatic cancer cells. Flow cytometry analysis using Annexin V staining has revealed a significant increase in the percentage of apoptotic cells following treatment with L_GEM.

| Treatment | Cell Line | Apoptotic Cells (%) |

| Untreated Control | MIA PaCa-2 | 30.13 ± 2 |

| Gemcitabine Elaidate (L_GEM) | MIA PaCa-2 | 53.5 ± 5.35 |

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS)

-

96-well plates

-

Pancreatic cancer cells (e.g., MIA PaCa-2)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

-

Treat the cells with various concentrations of gemcitabine elaidate hydrochloride or gemcitabine for the desired time period (e.g., 48 or 72 hours). A vehicle-treated group (e.g., DMSO) should be included as a control.

-

Following treatment, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control group.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Pancreatic cancer cells (e.g., MIA PaCa-2)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with gemcitabine elaidate hydrochloride for the desired time.

-

Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Signaling Pathways

The enhanced efficacy of gemcitabine elaidate hydrochloride is linked to its modulation of key signaling pathways involved in cell survival and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer, contributing to chemoresistance.[1][3][4][5] Studies suggest that gemcitabine resistance in pancreatic cancer is associated with the activation of the Akt/mTOR pathway.[5] While direct evidence for gemcitabine elaidate's effect on this pathway is still emerging, its ability to overcome gemcitabine resistance suggests a potential role in modulating this signaling cascade.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by gemcitabine elaidate.

TRAIL/DR5 Apoptosis Pathway

The tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway is a key extrinsic apoptosis pathway. The binding of TRAIL to its death receptor 5 (DR5) initiates a signaling cascade that leads to caspase activation and programmed cell death. In vitro studies have shown that gemcitabine elaidate hydrochloride treatment leads to an increased percentage of DR5-positive pancreatic cancer cells, suggesting an upregulation of this receptor and sensitization of the cells to apoptosis.[1][3]

| Treatment | Cell Line | DR5 Positive Cells (%) |

| Vehicle Control | MIA PaCa-2 | 4.1 ± 2.2 |

| Gemcitabine (GEM) | MIA PaCa-2 | 22.8 ± 3.1 |

| Gemcitabine Elaidate (L_GEM) | MIA PaCa-2 | 35.9 ± 4.3 |

This upregulation of DR5 by gemcitabine elaidate likely contributes to its pro-apoptotic effects.

References

- 1. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpls.org [wjpls.org]

- 3. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Akt/mTOR signaling pathway is crucial for gemcitabine resistance induced by Annexin II in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Gemcitabine Elaidate Hydrochloride: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine elaidate hydrochloride (also known as CP-4126 and CO-101) is a lipophilic prodrug of the widely used chemotherapeutic agent, gemcitabine.[1][2] Developed to overcome key limitations of gemcitabine, such as poor membrane permeability and susceptibility to metabolic inactivation, this derivative conjugates gemcitabine with elaidic acid, an unsaturated fatty acid.[3][4] This modification was designed to enhance cellular uptake, bypass resistance mechanisms, and improve the overall therapeutic index.[3][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development of gemcitabine elaidate hydrochloride.

Rationale for Development and Chemical Properties

Gemcitabine, a deoxycytidine analog, is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[6][7] However, its efficacy is often hampered by several factors. As a hydrophilic molecule, its entry into tumor cells is dependent on human equilibrative nucleoside transporters (hENTs), particularly hENT1.[7][8] Low expression of hENT1 in tumors is a known mechanism of resistance.[5] Furthermore, gemcitabine is rapidly metabolized and inactivated by the enzyme cytidine deaminase (CDA) in the plasma and tissues, leading to a short half-life.[7][9]

To address these challenges, gemcitabine elaidate was developed as a lipophilic prodrug.[1][10] By attaching an elaidic acid moiety to the 5' position of gemcitabine, the molecule's lipophilicity is significantly increased.[3][4] This chemical modification allows the drug to enter cells via passive diffusion, independent of hENT1 transporters, and it was suggested that this formulation may be less susceptible to deactivation by CDA.[3][8][10]

Table 1: Physicochemical Properties of Gemcitabine Elaidate

| Property | Value | Reference |

| Chemical Name | [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | [3] |

| Synonyms | CP-4126, CO-101, Gemcitabine 5'-elaidate | [2][3][11] |

| Molecular Formula | C27H43F2N3O5 | [2][11] |

| Molecular Weight | 527.64 g/mol | [2][11] |

| CAS Number | 210829-30-4 | [11] |

A key concept in oral drug development is Lipinski's Rule of Five, which predicts the druglikeness of a chemical compound.[12] While gemcitabine elaidate was developed for intravenous administration, an analysis against these criteria highlights its significant departure from typical oral drug properties, primarily due to its high molecular weight and lipophilicity.

Table 2: Lipinski's Rule of Five Analysis for Gemcitabine Elaidate

| Rule | Value for Gemcitabine Elaidate | Conforms? |

| Molecular Weight < 500 Da | 527.64 | No |

| LogP ≤ 5 | >5 (implied by high lipophilicity) | No |

| Hydrogen Bond Donors ≤ 5 | 3 (2 from amine, 1 from hydroxyl) | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 8 (5 from oxygens, 3 from nitrogens) | Yes |

| Violations | 2 | At Risk for Poor Oral Bioavailability |

Synthesis

The synthesis of gemcitabine elaidate involves the esterification of gemcitabine with elaidic acid. While industrial-scale synthesis of gemcitabine hydrochloride itself is a multi-step process starting from raw materials like 2,3-oxo-isopentylidene-D-glyceraldehyde[13][14], the final prodrug formation is a more direct conjugation. In a laboratory setting, this is typically achieved by reacting the 5'-hydroxyl group of gemcitabine with an activated form of elaidic acid, such as elaidoyl chloride, in the presence of a suitable base and solvent system to facilitate the ester bond formation.

Mechanism of Action

Gemcitabine elaidate functions as a prodrug that is converted intracellularly into gemcitabine, which then exerts its cytotoxic effects through its phosphorylated metabolites.[10][15]

-

Cellular Uptake: Due to its lipophilic nature, gemcitabine elaidate is thought to cross the cell membrane via passive diffusion, bypassing the hENT1 transporter dependency of its parent drug, gemcitabine.[8]

-

Intracellular Activation: Once inside the cell, intracellular esterases cleave the elaidic acid chain, releasing free gemcitabine.[1][2][10]

-

Phosphorylation: The released gemcitabine is then phosphorylated by deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP).[7] This is the rate-limiting step in its activation. Subsequently, other nucleoside kinases convert dFdCMP into the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[7][16]

-

Dual Cytotoxic Action:

-

Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase (RRM1), the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[3][16] This depletes the intracellular pool of deoxynucleotides, particularly dCTP.

-

DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with dCTP for incorporation into the elongating DNA strand by DNA polymerase.[6][16] After dFdCTP is incorporated, one more deoxynucleotide is added, after which DNA polymerase cannot proceed.[7] This "masked chain termination" halts DNA synthesis and repair, ultimately triggering apoptosis (programmed cell death).[2][3][16]

-

Caption: Mechanism of action of Gemcitabine Elaidate.

Preclinical Development

In Vitro Studies

Gemcitabine elaidate demonstrated potent antiproliferative activity across a range of cancer cell lines, including those sensitive and resistant to standard gemcitabine.[15] Its ability to inhibit growth in a manner independent of nucleoside transporters was a key finding.[4]

Table 3: In Vitro Cytotoxicity (IC50) of Gemcitabine Elaidate

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L1210/L5 | Leukemia (Gemcitabine-sensitive) | 0.0033 | [4][15] |

| L4A6 | Leukemia (Cytarabine-resistant) | 16.0 | [15] |

| BCLO | Not Specified | 0.0042 | [4][15] |

| Bara-C | Not Specified (Cytarabine-resistant) | 13.0 | [15] |

| C26-A | Colon Cancer | 0.0015 | [15] |

| C26-G | Colon Cancer | 0.03 | [15] |

| A2780 | Ovarian Cancer (Gemcitabine-sensitive) | 0.0025 | [4][15] |

| AG6000 | Ovarian Cancer (Gemcitabine-resistant) | 91 | [4] |

| THX | Malignant Melanoma | 0.0040 | [15] |

| LOX | Malignant Melanoma | 0.0077 | [15] |

| MOLT4 | Leukemia | 0.028 | [15] |

| MOLT4/C8 | Leukemia | 0.088 | [15] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT-based)

A common method to determine the IC50 values listed above is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][17]

-

Cell Seeding: Cancer cells (e.g., MIA PaCa-2 pancreatic cancer cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[17]

-

Drug Treatment: Cells are treated with increasing concentrations of gemcitabine elaidate (and control compounds like standard gemcitabine or vehicle) for a specified duration (e.g., 48 or 72 hours).[8][17]

-

MTT Addition: After the incubation period, MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble yellow MTT into an insoluble purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[17]

Caption: General workflow for an in vitro MTT cytotoxicity assay.

In Vivo Studies

In vivo studies using human tumor xenografts in nude mice confirmed the anti-tumor activity of gemcitabine elaidate.[15] The compound showed efficacy against various solid tumors when administered intraperitoneally or orally.[4][15]

Table 4: In Vivo Efficacy of Gemcitabine Elaidate in Xenograft Models

| Cancer Model | Administration Route & Dose | Outcome | Reference |

| EKVX (Non-small cell lung cancer) | 40 mg/kg; i.p. every 3 days | Tumor growth reduction | [4] |

| MHMX (Sarcoma) | 40 mg/kg; i.p. every 3 days | Tumor growth reduction | [4] |

| TAX II-1 (Fibrous histiocytoma) | i.p. every 3 days for 5 doses | Tumor growth inhibition | [15] |

| THX (Malignant melanoma) | i.p. every 3 days for 5 doses | Tumor growth inhibition | [15] |

| CRL-1435 (Prostate cancer) | i.p. every 3 days for 5 doses | Tumor growth inhibition | [15] |

| PANC-1 (Pancreatic cancer) | i.p. every 3 days for 5 doses | Tumor growth inhibition | [15] |

| Co6044 (Colon cancer) | 10-20 mg/kg; p.o. every 3 days for 5 doses | Significant antitumor activity with acceptable toxicity | [15] |

Experimental Protocol: In Vivo Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: A suspension of human cancer cells (e.g., EKVX non-small cell lung cancer cells) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment and control groups.

-

Treatment Administration: The treatment group receives gemcitabine elaidate via a specified route (e.g., intraperitoneally) and schedule (e.g., 40 mg/kg every three days).[4] The control group receives a vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set number of treatment cycles.

-

Data Analysis: Tumor growth curves are plotted for each group. Efficacy is assessed by comparing the tumor growth inhibition in the treated group versus the control group.

Caption: General workflow for an in vivo tumor xenograft study.

Clinical Development

Gemcitabine elaidate, under the code name CO-101, advanced into clinical trials for various solid tumors.[3] The primary hypothesis was that it would be more effective than gemcitabine in patients whose tumors had low hENT1 expression.[5]

Table 5: Selected Clinical Trials of Gemcitabine Elaidate (CO-101)

| Trial Identifier | Phase | Condition(s) | Intervention(s) | Status |

| NCT01124786 | 2 | Metastatic Pancreatic Adenocarcinoma | CO-101 vs. Gemcitabine | Completed |

| NCT01233375 | 2 | Gemcitabine-Refractory Stage IV Pancreatic Adenocarcinoma | CO-101 | Completed |

| NCT01641575 | 1 | Advanced Solid Tumors, Non-small Cell Lung Cancer | Gemcitabine Elaidate + Cisplatin | Terminated |

Phase I studies established the maximum tolerated dose and safety profile, including in combination with other agents like cisplatin.[5][18] However, subsequent Phase II trials, particularly in metastatic pancreatic adenocarcinoma, did not demonstrate a significant efficacy benefit of gemcitabine elaidate over standard gemcitabine, even in patients with low hENT1 levels.[8][19] These disappointing results ultimately led to the discontinuation of its clinical development.[18]

Conclusion

The development of gemcitabine elaidate hydrochloride represents a rational and well-designed approach to prodrug chemistry, aimed at overcoming established mechanisms of chemotherapy resistance. By modifying gemcitabine to be more lipophilic, researchers successfully created a compound that could enter cells independently of the hENT1 transporter and showed significant promise in preclinical models.[5][8] However, this preclinical success did not translate into superior clinical efficacy in Phase II trials for pancreatic cancer.[8][20] The story of gemcitabine elaidate underscores the significant challenges in translating promising preclinical data into clinical benefit and highlights the complexity of drug resistance in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. Gemcitabine: Package Insert / Prescribing Information / MOA [drugs.com]

- 7. ClinPGx [clinpgx.org]

- 8. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 13. Synthesis process of the industrial production of gemcitabine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. glpbio.com [glpbio.com]

- 16. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 17. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gemcitabine elaidate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes & Protocols: Gemcitabine Elaidate Hydrochloride In Vitro Cytotoxicity Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gemcitabine elaidate hydrochloride (also known as CP-4126 or CO-101) is a lipophilic prodrug of the chemotherapeutic agent gemcitabine.[1][2] Gemcitabine is a nucleoside analog used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[3][4] The elaidate fatty acid moiety in Gemcitabine elaidate increases its lipophilicity, which enhances cellular uptake and accumulation compared to its parent drug, gemcitabine.[2][5] This modification may also make the compound less susceptible to deactivation by the enzyme deoxycytidine deaminase.[5]

This document provides a detailed protocol for assessing the in vitro cytotoxicity of Gemcitabine elaidate hydrochloride using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Mechanism of Action

Gemcitabine elaidate hydrochloride exerts its cytotoxic effects through a multi-step intracellular process. As a prodrug, it must be metabolized into its active forms to interfere with DNA synthesis and induce cell death.

-

Cellular Uptake and Conversion: Due to its lipophilic nature, Gemcitabine elaidate readily enters the cell, independent of nucleoside transporters that gemcitabine relies on.[7] Once inside, intracellular esterases hydrolyze the ester bond, releasing the parent compound, gemcitabine.[2][5][8]

-

Phosphorylation Cascade: Free gemcitabine is sequentially phosphorylated by intracellular kinases. Deoxycytidine kinase (dCK) converts it to gemcitabine monophosphate (dFdCMP).[4][9] Subsequently, other nucleoside kinases convert dFdCMP into the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[4][5]

-

Inhibition of DNA Synthesis: The active metabolites disrupt DNA replication through two primary mechanisms:

-

dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[4][5] This action depletes the intracellular pool of normal deoxynucleotides, particularly dCTP.

-

dFdCTP competes with dCTP for incorporation into the growing DNA strand during replication.[4] The incorporation of dFdCTP into DNA results in the addition of one more nucleotide before DNA polymerase is unable to proceed, effectively causing chain termination and halting DNA synthesis.[2][4]

-

-

Induction of Apoptosis: The irreparable DNA damage and stalled DNA synthesis trigger programmed cell death, or apoptosis, ultimately leading to the elimination of the cancer cell.[2][5]

Caption: Mechanism of action for Gemcitabine Elaidate Hydrochloride.

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes published IC₅₀ values for Gemcitabine Elaidate against a cancer cell line.

| Cell Line | Compound | Incubation Time | IC₅₀ Value | Reference |

| MIA PaCa-2 | Gemcitabine Elaidate | 48 hours | 1.0 ± 0.2 µM | [7][10] |

| (Pancreatic) | Gemcitabine (Control) | 48 hours | 10 ± 1 µM | [7][10] |

| MIA PaCa-2 | Gemcitabine Elaidate | 72 hours | 340 nM (0.34 µM) | [7][10] |